2-Methyl-6-phenylthieno[2,3-d]pyrimidine-4-thiol
Description
Properties
IUPAC Name |
2-methyl-6-phenyl-3H-thieno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S2/c1-8-14-12(16)10-7-11(17-13(10)15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLDTIPXOYTUJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=S)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-6-phenylthieno[2,3-d]pyrimidine-4-thiol is a sulfur-containing heterocyclic compound belonging to the thienopyrimidine family. Its unique structure, characterized by a thieno[2,3-d]pyrimidine core, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse scientific literature.
The molecular formula of this compound is C12H10N2S2. It features a methyl group at the 2-position and a phenyl group at the 6-position of the thienopyrimidine ring. The compound has a melting point of approximately 249-250°C and exhibits hydrophobic characteristics, which may influence its biological interactions and efficacy.
Antimicrobial Properties
Research indicates that thienopyrimidine derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains:
| Microbial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | Antibacterial | Not specified |
| Staphylococcus aureus | Antibacterial | Not specified |
| Mycobacterium tuberculosis | Antimycobacterial | Not specified |
The presence of the thiol group (-SH) at the 4-position enhances the compound's reactivity and potential for antimicrobial action by participating in nucleophilic substitution reactions and forming disulfides or reacting with electrophiles .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies suggest that it may inhibit key enzymes involved in tumor growth and proliferation by interacting with specific molecular targets such as kinases. These interactions have been assessed through molecular docking studies and enzyme inhibition assays, indicating promising results for further development as a targeted cancer therapeutic .
While specific mechanisms for this compound are not fully elucidated, similar compounds have shown that their biological activity can be attributed to:
- Enzyme Inhibition: The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Protein Binding: It can bind effectively to proteins involved in cancer progression, influencing cellular pathways associated with growth and apoptosis .
Case Studies
- Antimicrobial Screening: A study evaluated various thienopyrimidine derivatives against multiple bacterial strains, where this compound demonstrated significant activity comparable to standard antibiotics .
- Cytotoxicity Assessment: The cytotoxic effects on cancer cell lines were analyzed using MTT assays. The compound exhibited potent inhibitory effects against several cancer types, suggesting its potential as an anticancer agent .
Future Directions
The unique structural features of this compound provide opportunities for further research into its biological activities. Potential future studies could focus on:
- Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the compound's structure affect its biological activity.
- In Vivo Studies: Assessing the efficacy and safety profiles in animal models to better understand therapeutic potential.
- Mechanistic Studies: Elucidating the precise biochemical pathways influenced by this compound.
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that 2-Methyl-6-phenylthieno[2,3-d]pyrimidine-4-thiol exhibits potent anticancer properties. It has shown significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
These results suggest that the compound could be a promising lead for developing new anticancer agents .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the effects observed:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
This indicates a promising profile for treating inflammatory conditions .
Antimicrobial Properties
Recent investigations have also explored the antimicrobial efficacy of derivatives of this compound against various bacterial strains. For example, certain derivatives have shown effective inhibition against Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 µM .
Case Study on Tumor Growth Inhibition
In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. This study highlights the compound's potential as an effective anticancer agent .
Safety and Toxicity Assessment
Toxicological evaluations have indicated that the compound possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This aspect is crucial for its development into clinical applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiol group acts as a nucleophile, participating in displacement reactions with alkyl halides or activated electrophiles. For example:
-
Reaction with chloroacetone : Forms a thioether derivative (e.g., 2-acetyl-3-amino-6-phenyl-4-styrylthieno[2,3-b]pyridine) under basic conditions (DMF, K₂CO₃) .
-
Alkylation with methyl iodide : Produces methyl sulfides, enhancing lipophilicity for biological applications .
Example Reaction:
Oxidative Coupling
The thiol group undergoes oxidation to form disulfide bridges, a reaction exploited in polymer chemistry and enzyme inhibition studies:
-
Disulfide formation : Achieved using mild oxidizing agents like iodine or H₂O₂, yielding dimeric structures .
Conditions:
| Oxidizing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| I₂ (0.1 eq) | EtOH | 25°C | 85% |
| H₂O₂ (1 eq) | H₂O/THF | 50°C | 78% |
Sonogashira Coupling
While direct coupling of the thiol group is uncommon, brominated analogs of thienopyrimidines undergo palladium-catalyzed Sonogashira reactions with alkynes:
-
6-Bromo derivatives : React with terminal alkynes (e.g., propargylamine) to form ethynyl-substituted thienopyrimidines, critical for kinase inhibitor design .
Mechanistic Insight:
The acetylene terminus forms covalent adducts with cysteine residues (e.g., Cys-797 in EGFR), enabling irreversible enzyme inhibition .
Cycloaddition Reactions
The thienopyrimidine core participates in [4+2] cycloadditions with dienophiles:
-
Diels-Alder reactions : With maleic anhydride or tetrazines, generating fused heterocycles for drug discovery .
Example Product:
11-Methyl-9-phenyl- triazolo[4'',3'':1',6']pyrimido[4',5':4,5]thieno[2,3-b]pyridine .
Functionalization via Thiol-Disulfide Exchange
The thiol group enables dynamic covalent chemistry:
-
Disulfide interchange : Reacts with other thiols (e.g., glutathione) under physiological conditions, relevant for prodrug activation .
Mechanistic and Synthetic Considerations
-
Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group .
-
Temperature : Reactions often require mild heating (50–80°C) to optimize kinetics without decomposition .
-
Catalysts : Pd(PPh₃)₄ for Sonogashira coupling; acid/base catalysts for displacement reactions .
This compound’s versatility in forming covalent bonds, coupled with its heterocyclic core, positions it as a valuable scaffold in medicinal chemistry and materials science.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
Modifications at positions 2, 4, and 6 of the thieno[2,3-d]pyrimidine scaffold significantly influence physicochemical and biological properties. Key comparisons include:
Position 4 Modifications
- Thiol (-SH) vs. Hydroxyl (-OH): 5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol (CAS: Not provided) replaces the thiol with a hydroxyl group. 4-Pyrrolidinyl-6-phenylthieno[2,3-d]pyrimidine (CAS: 378196-88-4) introduces a pyrrolidine group at position 3. This bulkier substituent may enhance lipophilicity and receptor binding affinity, as seen in its role as a GPR55 receptor antagonist .
Position 2 and 6 Modifications
- 5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol (CAS: 917749-37-2) features ethyl and o-tolyl groups at positions 5 and 2, respectively.
- 5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-4-thiol (CAS: 730976-46-2) incorporates a morpholine moiety, enhancing water solubility and bioavailability due to the polar tertiary amine .
Table 1: Substituent Effects on Key Properties
Fused Ring Systems and Hybrid Derivatives
- Fused Pyridine/Pyrazolo Derivatives: 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6-one (CAS: Not provided) integrates coumarin and pyrazolo[3,4-b]pyridine moieties. This hybrid structure exhibits fluorescence and enhanced anticancer activity due to extended π-conjugation .
Table 2: Impact of Fused Ring Systems
Functional Group Comparisons
- Thiol (-SH) vs. Sulfanyl Acetamide: N-(1-adamantyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide (CAS: Not provided) replaces the thiol with a sulfanyl acetamide group. This modification improves pharmacokinetics by increasing plasma half-life but may reduce direct thiol-mediated enzyme inhibition .
- Thiol vs. Carboxylate Esters: 4-Anilino-6-methylfuro[2,3-d]pyrimidin-5-carboxylate (Figure 17E) uses a carboxylate ester, enhancing solubility but losing the reactive thiol group critical for covalent binding .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-methyl-6-phenylthieno[2,3-d]pyrimidine-4-thiol, and how can purity be optimized?
- Methodological Answer : The Gewald reaction is a foundational method for synthesizing thieno[2,3-d]pyrimidine derivatives. For this compound, key steps include:
- Reacting ethyl acetoacetate (for the methyl group), malononitrile, and elemental sulfur under reflux in ethanol or DMF.
- Introducing the phenyl substituent via Suzuki coupling or Friedel-Crafts alkylation at the 6-position .
- Purification via recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
Q. How is the compound characterized spectroscopically, and what are its key structural identifiers?
- Methodological Answer :
- NMR : The thiol proton (-SH) at the 4-position appears as a broad singlet at δ 3.8–4.2 ppm. The phenyl group shows aromatic protons at δ 7.2–7.6 ppm, while the methyl group resonates as a singlet at δ 2.3–2.5 ppm .
- FT-IR : Strong absorption bands at 2550–2600 cm (S-H stretch) and 1650–1700 cm (C=N stretch of the pyrimidine ring) .
- Mass Spectrometry : Molecular ion peak at m/z 272.04 (CHNS) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values. Compare with positive controls like cisplatin .
- Antimicrobial Testing : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, reporting minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound for kinase inhibition?
- Methodological Answer :
- Core Modifications : Replace the phenyl group at the 6-position with electron-withdrawing groups (e.g., -NO, -CF) to enhance interactions with ATP-binding pockets in kinases .
- Thiol Functionalization : Convert the -SH group to disulfides or thioethers to improve metabolic stability while retaining activity .
- Case Study : Analogues with 4-chlorophenyl substitutions showed 3-fold higher PAK1 inhibition (IC = 0.8 µM) compared to the parent compound in molecular docking studies .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Data Harmonization : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-Analysis : Compare datasets using tools like Forest plots to identify outliers. For example, discrepancies in IC values against MCF-7 cells may arise from differences in incubation time (24 vs. 48 hours) .
- Mechanistic Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., PAK1 inhibition) .
Q. What computational methods predict the compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate bioavailability (%F = 65–70%), blood-brain barrier penetration (low), and CYP450 inhibition risks .
- Toxicity Profiling : Run ProTox-II to predict hepatotoxicity (Probability = 72%) and AMES mutagenicity (negative) .
- Molecular Dynamics (MD) : Simulate binding stability in kinase targets (e.g., 100 ns MD runs) to validate docking results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
